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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the open-science discovery of DNDI-
6510, a potent, non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro). Developed
through the collaborative COVID Moonshot initiative, DNDI-6510 emerged from a lead
optimization program designed to address the genotoxic and metabolic liabilities of its
predecessor compounds. This document details the quantitative data, experimental protocols,
and key decision-making pathways that characterized its development.

Executive Summary

DNDI-6510, also known as (S)-x38, is a preclinical candidate for the treatment of COVID-19
that was identified through an unprecedented open-science collaboration.[1][2][3] The project
aimed to develop a globally accessible and affordable antiviral therapeutic. The lead
compound, (S)-x1, while potent, exhibited mutagenicity in the Ames test and high rodent
clearance. A systematic optimization effort was undertaken to mitigate these liabilities, leading
to the discovery of DNDI-6510. This compound demonstrated potent antiviral activity against
various SARS-CoV-2 variants of concern and a favorable safety profile in early in vitro
toxicology screens.[1][4] However, subsequent preclinical studies in rodents revealed a
species-specific PXR-linked auto-induction of metabolism, which ultimately led to the
discontinuation of its development.[1][2][3] All data and findings from the DNDI-6510 program
have been made publicly available to aid future antiviral research efforts, in line with the open-
science principles of the COVID Moonshot project.[1]
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Data Presentation
In Vitro Potency and Antiviral Activity

DNDI-6510 demonstrated potent inhibition of the SARS-CoV-2 main protease and significant
antiviral activity in cellular assays across multiple variants of concern.

SARS-CoV-2 Mpro IC50 Antiviral Activity (A549
Compound

(nM) cells) EC50 (nM)
(S)-x1 (Lead) 26 130
DNDI-6510 ((S)-x38) 18 70

Data synthesized from the bioRxiv preprint on the discovery of DNDI-6510.[1]

Physicochemical Properties

Key physicochemical properties of DNDI-6510 were assessed to evaluate its drug-like
characteristics.

Property DNDI-6510 ((S)-x38)
Molecular Weight 534.6

cLogP 2.1

Aqueous Solubility (pH 7.4) >100 pM

Data sourced from supplementary materials of the primary research publication.[5]

In Vitro ADME & Toxicology

A summary of the in vitro absorption, distribution, metabolism, excretion (ADME), and
toxicology profile of DNDI-6510.
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Parameter Species Value
Plasma Protein Binding
] Human 46%

(unbound fraction)
Rat 54%
Dog 12%
Genotoxicity (Ames Test) S. typhimurium (TA98, TA100) Negative
Genotoxicity (in vitro _

) CHO cells Negative
Micronucleus)
CYP Inhibition (IC50) Human (various isoforms) >25 uM

PXR Induction (EC50)

Human

17-fold increase

Rat 10-fold increase
Mouse 5-fold increase
Dog 10-fold increase

Quantitative data extracted from the supplementary tables of the bioRxiv preprint.[5]

In Vivo Pharmacokinetics

Pharmacokinetic parameters of DNDI-6510 were evaluated in rats and dogs following

intravenous and oral administration.

. Dose AUClast CL Bioavailabil

Species Route . .
(mgl/kg) (ng-h/mL) (mL/min/kg) ity (%)

Rat v 2 1,387 25 -
PO 10 1,883 - 37
Dog \Y; 1 708 235 -
PO 5 17,700 - >100
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Pharmacokinetic data summarized from preclinical studies reported in the primary publication.
[5] A significant reduction in exposure was observed in rats after repeated dosing, indicating
metabolic auto-induction.[5]

Experimental Protocols
SARS-CoV-2 Mpro Enzymatic Assay

This protocol outlines the fluorescence resonance energy transfer (FRET)-based assay used to
determine the half-maximal inhibitory concentration (IC50) of compounds against the SARS-
CoV-2 main protease.

o Reagent Preparation:

[e]

Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.

[e]

Recombinant SARS-CoV-2 Mpro is diluted in assay buffer to the desired stock
concentration.

[e]

FRET substrate (e.g., Dabcyl-KTSAVLQ|SGFRKME-Edans) is reconstituted in DMSO.

o

Test compounds are serially diluted in DMSO.

o Assay Procedure:

[e]

Add 2 pL of serially diluted compound to the wells of a 384-well black plate.

[e]

Add 20 pL of Mpro solution to each well and incubate for 30 minutes at room temperature
to allow for compound binding.

[e]

Initiate the enzymatic reaction by adding 20 uL of the FRET substrate solution.

o

Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) over time
using a fluorescence plate reader.

e Data Analysis:

o Calculate the initial reaction velocities from the linear phase of the fluorescence signal
progression.
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o Normalize the velocities to a positive control (enzyme and substrate without inhibitor) and
a negative control (substrate only).

o Determine the IC50 values by fitting the dose-response data to a four-parameter logistic
equation.

Cellular Antiviral Assay

This protocol describes the methodology to determine the half-maximal effective concentration
(EC50) of compounds against SARS-CoV-2 in a cell-based assay.

o Cell Preparation:

o Seed Vero E6 or A549-ACE2/TMPRSS2 cells in 96-well plates at a density that will result
in a confluent monolayer on the day of infection.

o Incubate the plates overnight at 37°C and 5% CO2.
« Infection and Treatment:

o Prepare serial dilutions of the test compounds in infection media (e.g., DMEM with 2%
FBS).

o Remove the culture medium from the cells and add the diluted compounds.
o Infect the cells with a SARS-CoV-2 isolate at a specified multiplicity of infection (MOI).
o Incubate the infected plates for 48-72 hours at 37°C and 5% CO2.

» Quantification of Viral Cytopathic Effect (CPE):

o After incubation, assess cell viability using a suitable method, such as the CellTiter-Glo®
Luminescent Cell Viability Assay, which measures ATP levels.

o Alternatively, fix the cells and stain with crystal violet to visualize cell monolayers.
o Data Analysis:

o Normalize the viability data to uninfected and untreated controls.
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o Calculate the EC50 values by plotting the percentage of cell viability against the
compound concentration and fitting the data to a dose-response curve.

Ames Test (Bacterial Reverse Mutation Assay)

This protocol provides a general outline for the Ames test used to assess the mutagenic
potential of DNDI-6510.

e Strain Preparation:
o Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98 and TA100).
o Grow overnight cultures of each bacterial strain.

e Assay Procedure (Pre-incubation Method):

[e]

Prepare test solutions of DNDI-6510 at various concentrations.

[e]

In a test tube, combine the test compound, the bacterial culture, and, for assays requiring
metabolic activation, a post-mitochondrial fraction (S9) from rat liver.

[e]

Incubate this mixture at 37°C for a defined period (e.g., 20-30 minutes).

o

Add top agar to the mixture and pour it onto minimal glucose agar plates.
e Incubation and Colony Counting:

o Incubate the plates at 37°C for 48-72 hours.

o Count the number of revertant colonies (his+) on each plate.
e Data Analysis:

o A compound is considered mutagenic if it induces a dose-dependent increase in the
number of revertant colonies compared to the solvent control, and if this increase is at
least twofold.

PXR Activation Assay
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This protocol describes a reporter gene assay to evaluate the potential of DNDI-6510 to induce
cytochrome P450 enzymes via activation of the Pregnane X Receptor (PXR).

Cell Line:

o Use a stable cell line (e.g., HepG2) co-transfected with a PXR expression vector and a
reporter vector containing a PXR-responsive element driving the expression of a reporter
gene (e.g., luciferase).

Assay Procedure:

o Plate the cells in 96-well plates and allow them to attach overnight.

o Treat the cells with serial dilutions of DNDI-6510 or a known PXR activator (positive
control) for 24-48 hours.

Reporter Gene Measurement:

o Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase) using a
luminometer.

Data Analysis:

o Normalize the reporter activity to a measure of cell viability (e.g., total protein or a co-
transfected control reporter).

o Express the results as fold induction over the vehicle control and calculate the EC50 value
for PXR activation.

Visualizations
DNDI-6510 Discovery Workflow

The following diagram illustrates the key stages in the open-science discovery of DNDI-6510,
from the initial lead compound to the decision to discontinue preclinical development.
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Caption: Workflow of the discovery and preclinical evaluation of DNDI-6510.

Proposed Mechanism of PXR-Linked Metabolic
Induction

This diagram illustrates the proposed signaling pathway for the rodent-specific auto-induction
of DNDI-6510 metabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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